4-methyl-N-pyrrolidin-3-ylpentanamide
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Overview
Description
Preparation Methods
The synthesis of 4-methyl-N-pyrrolidin-3-ylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpentanoic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction is typically carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in consistent product quality and reduced production costs .
Chemical Reactions Analysis
4-methyl-N-pyrrolidin-3-ylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 results in primary alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-pyrrolidin-3-ylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
4-methyl-N-pyrrolidin-3-ylpentanamide can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .
Pyrrolidin-2-one: Known for its antimicrobial and anti-inflammatory activities.
Pyrrolidin-2,5-dione: Studied for its anticancer and anticonvulsant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-methyl-N-pyrrolidin-3-ylpentanamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)3-4-10(13)12-9-5-6-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
IESJHORVAJFHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)NC1CCNC1 |
Origin of Product |
United States |
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